
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C10H16O2. It is a cyclopropyl derivative of pentane-1,3-dione, characterized by the presence of a cyclopropyl group and two methyl groups attached to the pentane backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione typically involves the cyclopropanation of a suitable precursor, such as a pentane-1,3-dione derivative. One common method is the reaction of 2,4-dimethylpentane-1,3-dione with a cyclopropyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, organometallic compounds.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione involves its interaction with molecular targets through various pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects, depending on the context of the study.
Comparación Con Compuestos Similares
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione can be compared with other cyclopropyl derivatives and pentane-1,3-dione analogs:
Similar Compounds: 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, 1-Cyclopropyl-2,2-dimethylpentane-1,3-dione.
Uniqueness: The presence of both cyclopropyl and dimethyl groups in this compound imparts unique reactivity and stability compared to its analogs
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-cyclopropyl-2,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-6(2)9(11)7(3)10(12)8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
YWXLRVIDNYVXMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C)C(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


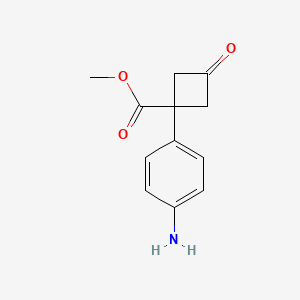

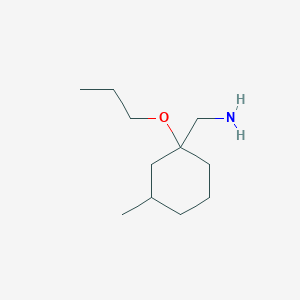
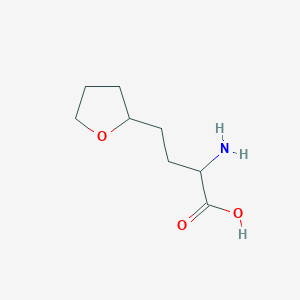


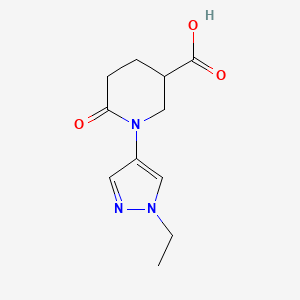
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
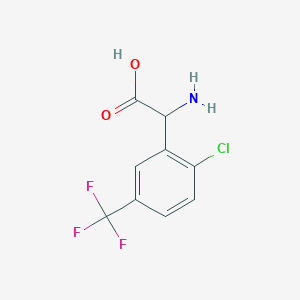
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)
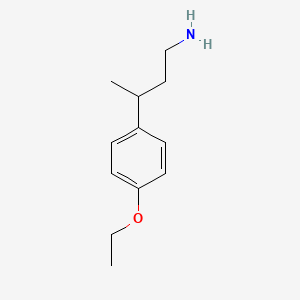
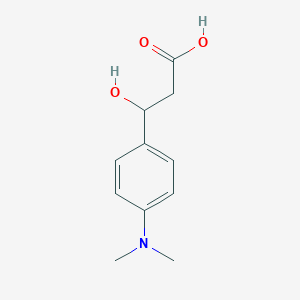
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
